molecular formula C15H12Cl2N4O2S B10905392 4-{[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10905392
M. Wt: 383.3 g/mol
InChI Key: SWLCWHCBPBSHGJ-CNHKJKLMSA-N
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Description

4-{[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 4-{[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring is synthesized through a series of reactions starting from a suitable precursor.

    Introduction of the dichlorophenoxy group: The dichlorophenoxy group is introduced via a nucleophilic substitution reaction.

    Formation of the triazole ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives.

    Final assembly: The final compound is assembled by linking the furan and triazole rings through a condensation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

4-{[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, with reagents such as alkyl halides or amines.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various derivatives with potential biological activity.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Industry: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 4-{[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, resulting in their death or inhibition of growth. The exact molecular pathways involved may vary depending on the specific application and target organism.

Comparison with Similar Compounds

4-{[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

    1,2,4-Triazole-3-thione: Similar in structure but lacks the furan and dichlorophenoxy groups, resulting in different chemical and biological properties.

    5-Methyl-1,2,4-triazole-3-thiol:

    4,5-Disubstituted-1,2,4-triazoles: These compounds have different substituents on the triazole ring, which can significantly alter their chemical behavior and biological activity.

Properties

Molecular Formula

C15H12Cl2N4O2S

Molecular Weight

383.3 g/mol

IUPAC Name

4-[(E)-[5-[(3,4-dichlorophenoxy)methyl]furan-2-yl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H12Cl2N4O2S/c1-9-19-20-15(24)21(9)18-7-11-2-3-12(23-11)8-22-10-4-5-13(16)14(17)6-10/h2-7H,8H2,1H3,(H,20,24)/b18-7+

InChI Key

SWLCWHCBPBSHGJ-CNHKJKLMSA-N

Isomeric SMILES

CC1=NNC(=S)N1/N=C/C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NNC(=S)N1N=CC2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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